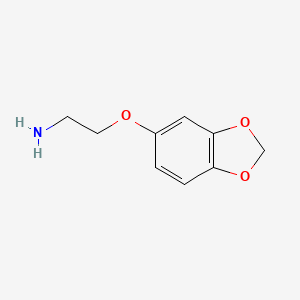

5-(2-aminoethoxy)-2H-1,3-benzodioxole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEQUDXFAHZUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30529431 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72955-85-2 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzodioxole Chemistry Research

The 1,3-benzodioxole (B145889) moiety is a prominent scaffold in a vast array of naturally occurring and synthetic compounds. wikipedia.org This structural motif is a key component in numerous bioactive molecules, including pharmaceuticals and agrochemicals. nih.gov The inherent stability and electronic properties of the benzodioxole ring system make it a versatile building block in organic synthesis. ontosight.ai Research into benzodioxole derivatives has revealed a wide spectrum of biological activities, positioning this class of compounds as a focal point in medicinal chemistry. nih.gov

Rationale for Comprehensive Academic Investigation of 5 2 Aminoethoxy 2h 1,3 Benzodioxole

A comprehensive academic investigation of 5-(2-aminoethoxy)-2H-1,3-benzodioxole is warranted due to the unique combination of the benzodioxole core and the aminoethoxy side chain. The presence of a primary amine and an ether linkage introduces functionalities that can significantly influence the compound's physicochemical properties and its potential interactions with biological systems. The amino group, in particular, offers a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

The exploration of this compound could lead to the discovery of novel molecules with interesting biological profiles. The structural similarities to other pharmacologically active benzodioxole derivatives suggest that this compound could be a valuable lead compound in drug discovery programs.

Advanced Spectroscopic and Spectrometric Characterization of 5 2 Aminoethoxy 2h 1,3 Benzodioxole for Mechanistic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Comprehensive Structural Elucidation

For a molecule like 5-(2-aminoethoxy)-2H-1,3-benzodioxole, a suite of 2D NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and confirm its constitution.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent methylene (B1212753) protons of the aminoethoxy side chain (-O-CH₂-CH₂-NH₂). It would also confirm the coupling patterns of the aromatic protons on the benzodioxole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. youtube.comuvic.ca This would allow for the definitive assignment of each carbon atom that has attached protons, such as the methylene carbons of the side chain, the methylene carbon of the dioxole ring, and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comuvic.ca It is crucial for piecing together the molecular skeleton. For example, it would show correlations from the protons of the ethoxy side chain to the aromatic carbon they are attached to (C-5), and from the aromatic protons to neighboring carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly connected through bonds. science.gov For this molecule, NOESY could provide information on the preferred conformation of the aminoethoxy side chain relative to the benzodioxole ring.

A hypothetical data table for the ¹H and ¹³C NMR assignments, based on these techniques, is presented below.

Interactive Data Table: Hypothetical NMR Assignments for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 2 | - | ~101.0 | H4, H7 |

| 4 | ~6.70 (d) | ~108.0 | C2, C5, C6, C7a |

| 5 | - | ~148.0 | H4, H6, -OCH₂- |

| 6 | ~6.60 (dd) | ~105.0 | C4, C5, C7a |

| 7 | ~6.75 (d) | ~110.0 | C2, C5, C7a |

| 7a | - | ~142.0 | H4, H6, H7 |

| 3a | - | ~147.0 | H4, H7 |

| -O-CH₂- | ~4.05 (t) | ~69.0 | C5, -CH₂NH₂ |

| -CH₂-NH₂ | ~3.10 (t) | ~41.0 | -OCH₂- |

Note: Chemical shifts are estimated and would require experimental verification.

Solid-State NMR Applications for Polymorph and Solid-State Structure Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. nih.gov It is particularly valuable for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs can have distinct physical properties.

If this compound were found to exhibit polymorphism, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be used. Each polymorph would be expected to produce a unique spectrum due to differences in the local chemical environment and intermolecular packing of the molecules in the crystal lattice. These spectral differences could be used to identify and quantify the different polymorphic forms in a sample. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule and its fragments. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies

For this compound, which contains a basic amino group, Electrospray Ionization (ESI) in positive ion mode would be the preferred method. This would generate the protonated molecule, [M+H]⁺. APCI could also be used and might be suitable depending on the compound's volatility and thermal stability. The high-resolution measurement of the [M+H]⁺ ion would confirm the molecular formula (C₉H₁₂NO₃ for the protonated form).

Collision-Induced Dissociation (CID) and Tandem MS (MS/MS) for Fragment Characterization and Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID). ijcap.innationalmaglab.org The resulting product ions provide valuable structural information.

For the [M+H]⁺ ion of this compound, a plausible fragmentation pathway would involve the cleavage of the ethoxy side chain. Key expected fragment ions would include:

Loss of the aminoethyl group (-CH₂CH₂NH₂) or ammonia (B1221849) (NH₃).

Cleavage of the ether bond, potentially leading to a fragment corresponding to the protonated aminobenzodioxole ring.

A characteristic fragment resulting from the cleavage of the C-O bond of the ether, leading to an ion at m/z 44, corresponding to the [CH₂CH₂NH₂]⁺ fragment.

The fragmentation pattern would be crucial for confirming the structure and could be used to differentiate it from potential isomers.

Interactive Data Table: Hypothetical HRMS Fragmentation Data for [C₉H₁₁NO₃+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

| 182.0817 | 138.0344 | C₂H₄N | [M - CH₂CH₂NH + H]⁺ |

| 182.0817 | 123.0449 | C₂H₅NO | [M - OCH₂CH₂NH₂ + H]⁺ |

| 182.0817 | 44.0499 | C₇H₆O₃ | [CH₂CH₂NH₂]⁺ |

Note: m/z values are calculated based on the elemental composition and would require experimental verification.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles of this compound.

Since the molecule is achiral, there is no absolute stereochemistry to determine. However, X-ray analysis would reveal the conformation of the flexible aminoethoxy side chain in the crystalline state. Furthermore, it would provide detailed insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., between the amine group and the ether or dioxole oxygens of neighboring molecules) and potential π-π stacking interactions between the aromatic rings. nih.gov This information is critical for understanding the solid-state properties of the compound.

In the absence of experimental data, a detailed analysis of the crystal structure remains speculative.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational aspects of this compound. By analyzing the vibrational modes of the molecule, a detailed picture of its structural composition can be obtained.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent parts: the 1,3-benzodioxole (B145889) ring, the ethoxy bridge, and the terminal amino group.

Key Vibrational Modes:

Amino (NH₂) Group: The primary amine will display characteristic N-H stretching vibrations, typically in the 3500-3300 cm⁻¹ region of the IR spectrum. These often appear as two distinct bands for the symmetric and asymmetric stretches. The NH₂ scissoring deformation is expected around 1700-1600 cm⁻¹. Other deformations such as rocking and wagging modes can be found in the 1150-900 cm⁻¹ range.

Benzodioxole Ring System: The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring will produce a set of bands in the 1600-1450 cm⁻¹ region. The defining feature of the 1,3-benzodioxole moiety is the C-O-C stretching of the dioxole ring. These asymmetric and symmetric stretches typically appear in the 1250 cm⁻¹ and 1040 cm⁻¹ regions, respectively. The CH₂ group of the dioxole ring will also have its own characteristic stretching and deformation modes.

Ethoxy (-O-CH₂-CH₂-) Group: The aliphatic C-H stretching vibrations of the ethyl group will be observed in the 3000-2850 cm⁻¹ range. The C-O stretching of the ether linkage is expected to produce a strong band in the 1150-1085 cm⁻¹ region of the IR spectrum. Methylene (CH₂) scissoring, twisting, and wagging vibrations will also be present in the fingerprint region.

The complementary nature of IR and Raman spectroscopy is particularly useful. While polar functional groups like the amino and ether linkages tend to show strong IR absorption, the aromatic ring vibrations are often more prominent in the Raman spectrum. Conformational studies can be approached by analyzing shifts in vibrational frequencies, which can be influenced by intermolecular and intramolecular interactions, such as hydrogen bonding involving the amino group.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | Medium |

| N-H Scissoring | 1700 - 1600 | Medium | |

| N-H Wagging | ~900 - 650 | Broad, Medium | |

| Aromatic Ring (Benzene) | C-H Stretching | 3100 - 3000 | Medium to Weak |

| C=C Stretching | 1600 - 1450 | Variable | |

| Dioxole Ring | C-O-C Asymmetric Stretching | ~1250 | Strong |

| C-O-C Symmetric Stretching | ~1040 | Strong | |

| Ethoxy (-O-CH₂-CH₂-) | C-H Stretching (aliphatic) | 3000 - 2850 | Strong |

| C-O Stretching (ether) | 1150 - 1085 | Strong |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Conformational Assignment of Chiral Analogs

While this compound itself is not chiral, the introduction of a chiral center, for instance, by substitution on the ethoxy chain, would result in enantiomeric forms. The study of such chiral analogs would necessitate the use of chiroptical spectroscopic techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). creative-biostructure.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.com An ORD spectrum, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. creative-biostructure.comvlabs.ac.in Both techniques are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule.

For a chiral analog of this compound, CD and ORD could be applied to:

Determine Enantiomeric Purity: Enantiomers exhibit mirror-image CD and ORD spectra. A pure enantiomer will show a specific spectrum, while a racemic mixture will be chiroptically silent. The magnitude of the CD signal or optical rotation is directly proportional to the enantiomeric excess, allowing for quantitative determination of enantiomeric purity.

Assign Absolute Configuration: By comparing the experimentally obtained CD or ORD spectrum with that of a known standard or with theoretical calculations, the absolute configuration (R or S) of a new chiral analog can be assigned. The sign of the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, is particularly useful for this purpose. pbsiddhartha.ac.in

Investigate Conformational Changes: The chiroptical spectra are highly sensitive to the conformation of the molecule. Changes in the orientation of the chromophores (the light-absorbing parts of the molecule, such as the benzodioxole ring) due to different conformations will lead to significant changes in the CD and ORD spectra. This allows for the study of conformational equilibria in solution.

Although no specific chiroptical data for chiral analogs of this compound are currently available, the principles of these techniques demonstrate their indispensability for the characterization of any such chiral derivatives that may be synthesized in the future.

Advanced hyphenated techniques (e.g., GC-IR, LC-UV-MS) for comprehensive structural analysis

For a comprehensive analysis of this compound, especially in complex matrices or as part of reaction monitoring, advanced hyphenated techniques are invaluable. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy and spectrometry. nih.govsaspublishers.com

Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique would be suitable for the analysis of volatile derivatives of the target compound. As the separated components elute from the GC column, they pass through a light pipe where their IR spectrum is recorded. This provides real-time functional group information for each separated peak, aiding in the identification of isomers or related impurities.

Liquid Chromatography-UV-Mass Spectrometry (LC-UV-MS): This is arguably one of the most powerful hyphenated techniques for the analysis of non-volatile compounds like this compound. nih.gov

Liquid Chromatography (LC): The compound is first separated from a mixture based on its polarity.

UV Detection: As the compound elutes, its UV-Vis spectrum is recorded, providing information about the chromophoric benzodioxole system.

Mass Spectrometry (MS): The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) would be a suitable soft ionization technique to obtain the molecular ion peak, confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a wealth of structural information, allowing for the confirmation of the different parts of the molecule, such as the aminoethoxy side chain and the benzodioxole ring. researchgate.net

The combination of retention time (from LC), UV-Vis spectrum, accurate mass, and fragmentation pattern (from MS) provides an exceptionally high degree of confidence in the structural assignment of the target compound and any related substances.

| Technique | Applicability | Information Obtained |

|---|---|---|

| GC-IR | Analysis of volatile derivatives | Separation of components and real-time IR spectra for functional group identification. |

| LC-UV-MS | Direct analysis of the compound | Separation, UV-Vis spectrum, molecular weight, and structural information from fragmentation patterns. |

| LC-MS/MS | Detailed structural elucidation | Separation, precise molecular weight, and characteristic fragmentation patterns for unambiguous identification. researchgate.net |

Theoretical and Computational Investigations of 5 2 Aminoethoxy 2h 1,3 Benzodioxole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and reactivity of molecules. researchgate.net DFT, particularly with functionals like B3LYP, is widely used to investigate molecular geometries, vibrational frequencies, and electronic properties of benzodioxole-containing compounds. mdpi.comnih.gov These calculations provide a theoretical framework for understanding the molecule's behavior at a quantum level.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govsci-hub.se For a molecule like 5-(2-aminoethoxy)-2H-1,3-benzodioxole, FMO analysis can identify the regions most susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in It is a valuable tool for predicting how a molecule will interact with other chemical species. nih.gov The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are susceptible to nucleophilic attack. bhu.ac.innih.gov Green areas represent neutral potential. nih.gov For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the dioxole ring and the ethoxy group, as well as the nitrogen of the amino group, highlighting these as potential sites for hydrogen bonding or interaction with electrophiles. researchgate.net

Table 1: Illustrative Quantum Chemical Properties Calculated via DFT

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | -0.5 to -2.0 eV | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (Egap) | ~4.5 eV | Relates to chemical reactivity and kinetic stability. sci-hub.se |

| Dipole Moment | 2.0 to 5.0 Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific calculations for this compound would be required for precise data.

The pKa value is a measure of the acidity of a compound and is crucial for understanding its behavior in different environments, particularly in biological systems. The amino group on the side chain of this compound can be protonated or deprotonated depending on the pH. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation reaction in a solvent. peerj.com

Semiempirical quantum chemical methods, combined with continuum solvation models like COSMO or SMD, have proven effective for predicting the pKa of drug-like amines with reasonable accuracy. peerj.com Modeling the protonation state is essential because it dictates the molecule's charge, solubility, and ability to interact with biological targets. In an aqueous physiological environment (pH ~7.4), the amino group is expected to be predominantly in its protonated, cationic form. In non-aqueous environments, the protonation state will depend on the specific properties of the solvent.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide insights into static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. nih.gov This is particularly important for flexible molecules like this compound, which has several rotatable bonds in its side chain.

The surrounding solvent can have a profound impact on the conformational preferences and stability of a molecule. MD simulations explicitly model solvent molecules (like water) or use implicit solvent models to understand these effects. The conformation of the flexible aminoethoxy side chain is likely to be different in a polar solvent like water compared to a non-polar, non-aqueous environment. In water, the molecule may adopt conformations that maximize hydrogen bonding between its polar groups (amino and ether oxygens) and the solvent. These simulations can reveal the most stable conformations and the energetic barriers between them in different media.

Temperature influences molecular motion and the ability of a molecule to overcome energy barriers to transition between different conformations. MD simulations performed at various temperatures can map the conformational energy landscape of this compound. By analyzing the simulation trajectories, it is possible to identify the most populated conformational states at a given temperature and calculate the free energy differences between them. This analysis provides a detailed picture of the molecule's flexibility and the relative stability of its different shapes. Potential energy surface (PES) scans, often performed with DFT, can also be used to identify stable conformers by systematically rotating dihedral angles. nih.govsci-hub.se

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | C(ar)-O-CH₂-CH₂ | Rotation around the aryl ether bond. |

| τ2 | C(ar)-O-CH₂-CH₂ | Rotation around the ethyl ether bond. |

| τ3 | O-CH₂-CH₂-N | Rotation around the C-C bond of the ethylamino group. |

Molecular Docking and Ligand-Protein Interaction Modeling (Theoretical Aspects)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.govnih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

The process involves placing the ligand, this compound, into the binding site of a target protein and using a scoring function to estimate the strength of the interaction (binding energy). plos.org The results can predict the most likely binding pose and identify key intermolecular interactions, such as:

Hydrogen Bonds: The amino group and ether oxygens can act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: The benzodioxole ring can form hydrophobic interactions with non-polar residues in the protein's binding pocket.

π-π Stacking: The aromatic benzodioxole ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic Interactions: If the amino group is protonated, it can form strong electrostatic interactions with negatively charged residues like aspartate or glutamate.

Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the interactions over time. nih.govplos.org These simulations can validate the docking results and provide a more refined model of the ligand-protein interaction. plos.org

Homology Modeling of Hypothetical Protein Targets and Binding Site Analysis

The elucidation of the three-dimensional structure of protein targets is a critical step in understanding the mechanism of action of a ligand like this compound. In instances where experimental structures from X-ray crystallography or NMR spectroscopy are unavailable, homology modeling presents a powerful computational alternative. researchgate.net This method constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein, which serves as the "template." nih.gov

The process consists of four key steps: 1) template identification through sequence comparison algorithms, 2) alignment of the target sequence with the template, 3) model building of the protein backbone, loops, and side chains, and 4) refinement and evaluation of the final model. researchgate.net For a model to be considered reliable, the sequence identity between the target and template should ideally be above 30%. researchgate.net

Given the reported biological activities of various benzodioxole derivatives, such as antimicrobial and anticancer effects, several hypothetical protein targets for this compound could be investigated. researchgate.netresearchgate.net For example, enzymes in bacterial metabolic pathways or key proteins in cancer cell signaling could be selected for modeling. In a hypothetical study targeting Plasmodium falciparum adenylosuccinate lyase (PfADSL), a crucial enzyme in purine (B94841) metabolism, a 3D structure could be built using a known template like that from Plasmodium vivax. nih.gov

Once a homology model is generated and validated, its binding site can be analyzed. This involves using computational tools to identify potential cavities or pockets on the protein surface where the ligand could bind. The analysis focuses on the physicochemical properties of the amino acid residues within the pocket, such as hydrophobicity, charge distribution, and hydrogen bonding potential, to predict favorable interactions with the ligand.

Table 1: Hypothetical Homology Modeling Workflow for a Potential Protein Target

| Step | Description | Tools & Considerations |

| 1. Target Selection | Identifying a potential protein target based on the known biological profile of related compounds. | Literature review, bioinformatics databases. |

| 2. Template Search | Finding a suitable template structure in the Protein Data Bank (PDB) with significant sequence identity. | BLAST, SWISS-MODEL. nih.gov |

| 3. Sequence Alignment | Aligning the target and template amino acid sequences to map corresponding residues. | ClustalW, T-Coffee. |

| 4. Model Generation | Building the 3D coordinates of the target protein's backbone and side chains based on the template. | MODELLER, SWISS-MODEL. nih.gov |

| 5. Model Refinement & Validation | Optimizing the model to resolve steric clashes and improve stereochemical quality. Evaluation using tools like Ramachandran plots. | Chimera, GROMACS. nih.gov |

| 6. Binding Site Analysis | Identifying and characterizing the active site or allosteric pockets within the modeled protein. | AutoGrid, CASTp, PocketQuery. mdpi.com |

Binding Free Energy Calculations and Interaction Fingerprinting

Predicting the binding affinity between a ligand and its protein target is a central goal of computer-aided drug design. mdpi.com Binding free energy calculations provide a quantitative estimate of this affinity. Several computational methods exist, ranging in accuracy and computational cost.

Commonly used "end-point" methods like Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PBSA and MM/GBSA) calculate the binding energy by analyzing snapshots from molecular dynamics (MD) simulations. mdpi.com More rigorous and computationally intensive methods, known as alchemical free energy calculations, include Thermodynamic Integration (TI) and Free Energy Perturbation (FEP). The Alchemical Transfer Method (ATM) has also been developed as a streamlined protocol for estimating relative binding free energies. arxiv.orgresearchgate.net These calculations are crucial for ranking potential drug candidates and guiding lead optimization.

To complement the energetic analysis, interaction fingerprinting is used to characterize and summarize the binding mode. This technique transforms the complex 3D protein-ligand interaction patterns into a simplified, one-dimensional bit string or vector. Each bit represents a specific interaction with a particular amino acid residue in the binding pocket (e.g., hydrogen bond, hydrophobic contact, salt bridge). This allows for a detailed comparison of how different analogs bind to the same target and can be used to understand the key determinants of binding affinity.

Table 2: Illustrative Binding Free Energy Components for Ligand-Protein Interaction

| Energy Component | Description | Hypothetical Value (kcal/mol) |

| ΔE_vdw | van der Waals energy | -45.5 |

| ΔE_elec | Electrostatic energy | -20.1 |

| ΔG_pol | Polar solvation energy | +30.8 |

| ΔG_nonpol | Nonpolar solvation energy | -4.2 |

| ΔG_binding | Total Binding Free Energy | -39.0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis of Analogs and Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their potency against a specific biological target, thereby guiding the design of new, more effective molecules. nih.gov

The process begins with creating a dataset of analogs with experimentally measured biological activities. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, electronic structure, and hydrophobicity. Examples include molecular weight, LogP (a measure of lipophilicity), and quantum chemical descriptors like the energy of the highest occupied molecular orbital (HOMO).

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed activity. This equation forms the QSAR model, which can then be used to predict the activity of new, yet-to-be-synthesized analogs. This predictive capability allows for the prioritization of synthetic efforts, focusing on compounds with the highest predicted potency.

Table 3: Example of Molecular Descriptors for a Hypothetical QSAR Model

| Descriptor | Description | Role in Model |

| LogP | Octanol-water partition coefficient | Represents hydrophobicity; may correlate with membrane permeability. |

| TPSA | Topological Polar Surface Area | Estimates hydrogen bonding capacity; relates to transport properties. |

| MW | Molecular Weight | Describes the size of the molecule. |

| E_HOMO | Energy of Highest Occupied Molecular Orbital | Electronic descriptor related to the molecule's ability to donate electrons. |

| N_HDonors | Number of Hydrogen Bond Donors | Quantifies potential for specific interactions with a protein target. |

Reaction Pathway Simulations and Transition State Analysis of Key Chemical Transformations

Understanding the mechanisms of chemical reactions is fundamental to chemistry. Computational simulations, particularly those based on quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, allow for the detailed investigation of reaction pathways. nih.gov These methods can be applied to study key chemical transformations involving this compound, such as its synthesis, metabolism, or degradation.

Reaction pathway simulations map the potential energy surface of a reaction, identifying the low-energy paths that connect reactants to products. nih.gov A crucial part of this analysis is the identification and characterization of transition states—the highest energy points along the reaction coordinate. zenodo.org The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

By analyzing the geometry and electronic structure of the transition state, researchers can gain insight into the bond-breaking and bond-forming processes that occur during the reaction. zenodo.org This knowledge is invaluable for optimizing reaction conditions in chemical synthesis or for predicting the metabolic fate of a compound in a biological system. For instance, simulating the oxidative metabolism of the benzodioxole ring could reveal the energetic barriers for different potential pathways, helping to predict the major metabolites. nih.gov

Topological and Stereoelectronic Analysis of the this compound Framework

The chemical behavior and biological activity of this compound are governed by its unique three-dimensional structure and electron distribution. Computational methods provide powerful tools for analyzing these features at a molecular level.

Topological analysis, such as Hirshfeld surface analysis, can be used to investigate and visualize intermolecular interactions in the crystalline state. mdpi.comresearchgate.net This method partitions crystal space to define a surface for a molecule, which can be color-coded to map different properties, revealing the nature and relative strength of intermolecular contacts.

Density Functional Theory (DFT) calculations are frequently employed to optimize the molecular geometry and compute various electronic properties. mdpi.commdpi.com These calculations can determine bond lengths, bond angles, and atomic charges, providing a detailed picture of the molecule's ground-state structure and electron distribution, which are essential for understanding its reactivity and interaction with biological targets. mdpi.com

Table 4: Selected Computed Structural Parameters for a Benzodioxole Analog

| Parameter | Type | Computed Value | Method |

| C-O (dioxole) | Bond Length | 1.37 Å | DFT/B3LYP mdpi.com |

| O-C-O (dioxole) | Bond Angle | 106.5° | DFT/B3LYP mdpi.com |

| Dihedral Angle | Ring Puckering | 16.9° | X-ray Diffraction mdpi.com |

| Atomic Charge on N | Natural Population Analysis | -0.65 e | DFT/NPA mdpi.com |

Investigation of Reaction Mechanisms and Degradation Pathways of 5 2 Aminoethoxy 2h 1,3 Benzodioxole

Hydrolytic Stability and Mechanism Determination under Varied pH Conditions

The primary site susceptible to hydrolysis is the ether bond of the aminoethoxy side chain. Ether linkages, particularly aryl alkyl ethers, are generally stable under neutral and basic conditions but can undergo cleavage under acidic conditions. stackexchange.comlibretexts.org The mechanism of acid-catalyzed ether cleavage typically involves protonation of the ether oxygen, making the adjacent alkyl carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the medium. libretexts.orgresearchgate.net

Under strongly acidic conditions (pH 1-3), the ether linkage is expected to be the primary site of hydrolytic degradation. In neutral to mildly acidic conditions (pH 5-7), the rate of hydrolysis is likely to be significantly slower. Under basic conditions (pH > 8), the ether linkage is expected to be largely stable, as hydroxide (B78521) ions are generally poor nucleophiles for cleaving unactivated ethers. stackexchange.com

The expected primary hydrolysis products would be 1,3-benzodioxol-5-ol (hydroxy-methylenedioxyphenol) and 2-aminoethanol. The rate of hydrolysis is expected to follow pseudo-first-order kinetics with respect to the concentration of the parent compound.

Table 1: Predicted Hydrolytic Stability of 5-(2-aminoethoxy)-2H-1,3-benzodioxole at Various pH Conditions

| pH Range | Predicted Stability | Primary Degradation Mechanism | Expected Major Products |

| 1-3 (Strongly Acidic) | Low | Acid-catalyzed ether cleavage (SN1 or SN2 type) | 1,3-benzodioxol-5-ol, 2-aminoethanol |

| 4-6 (Weakly Acidic) | Moderate | Slow acid-catalyzed ether cleavage | 1,3-benzodioxol-5-ol, 2-aminoethanol |

| 7 (Neutral) | High | Minimal hydrolysis | Negligible degradation |

| 8-10 (Weakly Basic) | High | Ether linkage stable | Negligible degradation |

| >10 (Strongly Basic) | High | Ether linkage stable | Negligible degradation |

Oxidative Degradation Pathways under Controlled Conditions

The oxidative degradation of this compound can proceed through several mechanisms, including autoxidation and enzyme-mediated oxidation. The presence of the electron-rich benzodioxole ring and the primary amino group makes the molecule susceptible to oxidative processes.

Autoxidation involves the reaction of organic compounds with atmospheric oxygen, typically via a free radical chain mechanism. wikipedia.org For this compound, potential sites for autoxidation include the methylene (B1212753) bridge of the dioxole ring and the aminoethoxy side chain.

The initiation of autoxidation can be triggered by light, heat, or the presence of metal ions, leading to the formation of a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxyl radical. The peroxyl radical can subsequently abstract a hydrogen atom from another molecule of the parent compound, propagating the chain reaction and forming a hydroperoxide. nih.gov

Degradation of the hydroperoxides can lead to a variety of oxidation products, including aldehydes, ketones, and carboxylic acids. For instance, oxidation of the aminoethoxy side chain could lead to the formation of aldehydes and eventually carboxylic acids through a process analogous to the Strecker degradation of amino acids. nih.gov The benzodioxole ring itself can undergo oxidation, potentially leading to ring-opened products. The presence of phenolic compounds can influence the rate of autoxidation, sometimes acting as pro-oxidants under certain conditions. rsc.org

Table 2: Potential Autoxidation Products of this compound

| Site of Oxidation | Intermediate Species | Potential Final Products |

| Methylene bridge of dioxole ring | Carbon radical, Peroxyl radical, Hydroperoxide | Catechol derivatives, Formate, Carbon monoxide |

| Aminoethoxy side chain (α-carbon to oxygen) | Carbon radical, Peroxyl radical, Hydroperoxide | Aldehydes, Carboxylic acids |

| Aminoethoxy side chain (α-carbon to nitrogen) | Carbon radical, Peroxyl radical, Hydroperoxide | Imines, Aldehydes |

| Aromatic ring | Phenoxy radical | Quinone-like structures, Ring-opened products |

In biological systems, the oxidative metabolism of xenobiotics is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov The 1,3-benzodioxole (B145889) moiety is a well-known substrate and inhibitor of CYP enzymes. nih.gov The metabolism of structurally similar compounds, such as safrole, provides a model for the potential enzymatic oxidation of this compound.

The primary metabolic pathway for many benzodioxole derivatives involves the oxidation of the methylene bridge of the dioxole ring. nih.gov This process, catalyzed by CYP enzymes, can lead to the formation of a reactive carbene intermediate, which can then bind to the heme iron of the enzyme, leading to mechanism-based inhibition. Alternatively, the intermediate can be hydrolyzed to form a catechol metabolite. nih.gov The formation of carbon monoxide is also a minor product of the cytochrome P-450-catalyzed oxidation of 1,3-benzodioxoles. nih.gov

The aminoethoxy side chain is also a potential site for CYP-mediated oxidation. N-dealkylation and O-dealkylation are common metabolic pathways for compounds containing amino and ether functionalities, respectively. O-dealkylation of the aminoethoxy group would yield 1,3-benzodioxol-5-ol and 2-aminoacetaldehyde.

Table 3: Predicted Major Metabolites from Cytochrome P450-Mediated Oxidation

| Metabolic Reaction | Enzyme Family (Analogous) | Predicted Metabolite(s) |

| Methylene bridge hydroxylation | CYP1A2, CYP2A6, CYP2E1 wikipedia.org | 2-Hydroxy-5-(2-aminoethoxy)-1,3-benzodioxole |

| Catechol formation (from hydrolysis of hydroxylated intermediate) | CYP enzymes | 4-(2-aminoethoxy)benzene-1,2-diol |

| O-Dealkylation | CYP enzymes | 1,3-benzodioxol-5-ol, 2-aminoacetaldehyde |

| N-Oxidation | CYP enzymes | 5-(2-(hydroxyamino)ethoxy)-2H-1,3-benzodioxole |

Photochemical Degradation Pathways and Photoproduct Characterization

The absorption of ultraviolet (UV) or visible light can lead to the photochemical degradation of organic molecules. The benzodioxole ring system is known to absorb UV radiation, making this compound potentially susceptible to photolysis.

The photochemical degradation can proceed through various mechanisms, including photo-Fries rearrangement, homolytic cleavage of bonds, and photooxidation. researchgate.net For this compound, irradiation with UV light could lead to the homolytic cleavage of the ether bond in the aminoethoxy side chain, generating a phenoxy radical and an aminoethyl radical. These radicals can then undergo further reactions, such as dimerization or reaction with oxygen.

Another possible pathway is the photo-Fries rearrangement, where the aminoethoxy group migrates to an adjacent position on the aromatic ring. Photooxidation can also occur, where the excited state of the molecule reacts with molecular oxygen to form reactive oxygen species, which in turn can degrade the parent compound. The specific photoproducts formed will depend on the wavelength of light, the solvent, and the presence of photosensitizers. rsc.org

Table 4: Potential Photochemical Degradation Pathways and Products

| Degradation Pathway | Key Intermediates | Potential Photoproducts |

| Homolytic C-O bond cleavage | Phenoxy radical, Aminoethyl radical | 1,3-benzodioxol-5-ol, Dimerized products |

| Photo-Fries rearrangement | Radical pair | 4-(2-aminoethoxy)-1,3-benzodioxol-5-ol |

| Photooxidation | Singlet oxygen, Superoxide radical | Hydroxylated aromatic rings, Ring-opened products |

Thermal Stability and Pyrolysis Product Characterization at Elevated Temperatures

The thermal stability of this compound will determine its behavior at elevated temperatures. Thermal degradation can occur through various complex reactions, leading to the formation of a mixture of smaller, more volatile molecules. The initial decomposition temperature is influenced by the types of chemical bonds present in the molecule. mdpi.com

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a common technique used to study the thermal decomposition of non-volatile compounds. wikipedia.org When subjected to pyrolysis, this compound is expected to fragment at its weakest bonds. The C-O and C-N bonds in the aminoethoxy side chain are likely points of initial cleavage.

The benzodioxole ring itself can also undergo thermal decomposition, potentially leading to the formation of benzene (B151609) derivatives and other aromatic compounds. lqa.com The specific pyrolysis products will depend on the pyrolysis temperature and atmosphere (inert or oxidative). nih.govmdpi.com

Table 5: Predicted Pyrolysis Products of this compound

Investigation of Reactivity with Reactive Oxygen Species (ROS) and Nitrogen Species (RNS) in Model Systems

In biological systems, molecules can be exposed to reactive oxygen species (ROS), such as the hydroxyl radical (•OH), and reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻). These highly reactive species can cause significant oxidative and nitrative damage to biomolecules.

The hydroxyl radical is a powerful oxidizing agent that can react with aromatic compounds via addition to the aromatic ring or by hydrogen abstraction from alkyl side chains. rsc.orgnist.gov For this compound, the electron-rich aromatic ring is a likely target for •OH addition, leading to the formation of hydroxylated derivatives. Hydrogen abstraction from the aminoethoxy side chain can also occur. The reactivity of •OH with aromatic compounds is often pH-dependent. nih.gov

Peroxynitrite is a potent nitrating and oxidizing agent formed from the reaction of nitric oxide and superoxide. nih.gov It can react with phenolic compounds and aromatic amines. The benzodioxole ring, being electron-rich, and the primary amino group are potential sites of reaction with peroxynitrite. This can lead to the formation of nitrated and oxidized products. The reactivity of peroxynitrite with indole (B1671886) derivatives, which also contain an electron-rich ring system and a nitrogen atom, has been shown to be significant. nih.gov

Table 6: Predicted Reactions with ROS and RNS

| Reactive Species | Primary Reaction Mechanism | Potential Products |

| Hydroxyl Radical (•OH) | Electrophilic addition to aromatic ring, H-abstraction from side chain | Hydroxylated benzodioxole derivatives, Carbonyl compounds from side chain oxidation |

| Peroxynitrite (ONOO⁻) | Nitration of aromatic ring, Oxidation of amino group | Nitro-benzodioxole derivatives, N-oxides, Catechol derivatives |

Mechanistic Biotransformation Studies in In Vitro Systems (e.g., Liver Microsomes, S9 Fractions)

While specific experimental data on the in vitro biotransformation of this compound is limited in publicly available scientific literature, its metabolic fate can be predicted by examining the established biotransformation pathways of structurally analogous compounds. In vitro systems, such as liver microsomes and S9 fractions, are crucial for elucidating these metabolic routes.

Liver microsomes are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. nih.gov S9 fractions are more comprehensive, containing both microsomal and cytosolic enzymes, which allows for the investigation of both Phase I and Phase II metabolic reactions. nih.gov

The metabolism of this compound is anticipated to involve several key enzymatic reactions targeting both the 1,3-benzodioxole ring and the 2-aminoethoxy side chain.

Phase I Metabolism in Liver Microsomes and S9 Fractions:

The initial metabolic transformations of this compound are likely to be dominated by oxidative reactions catalyzed by CYP450 enzymes. mdpi.com

Demethylenation of the 1,3-Benzodioxole Ring: A primary and well-documented metabolic pathway for compounds featuring a 1,3-benzodioxole ring is the CYP450-mediated cleavage of the methylenedioxy bridge. nih.gov This reaction proceeds through an unstable intermediate that subsequently rearranges to form a catechol (1,2-dihydroxybenzene) derivative. For this compound, this would likely result in the formation of 4-(2-aminoethoxy)benzene-1,2-diol.

Aromatic Hydroxylation: Another prevalent metabolic pathway for aromatic compounds is the direct hydroxylation of the benzene ring. mdpi.com In the case of this compound, hydroxylation could occur at the available positions on the aromatic ring, leading to the formation of various phenolic metabolites.

O-dealkylation of the Ether Linkage: The ether bond within the 2-aminoethoxy side chain presents a potential site for oxidative O-dealkylation. This reaction would lead to the cleavage of the side chain, yielding 2H-1,3-benzodioxol-5-ol and 2-aminoethanol.

N-oxidation of the Primary Amine: The primary amino group in the side chain can undergo oxidation, a common metabolic route for primary amines, to form a hydroxylamine (B1172632) derivative.

Oxidative Deamination: The primary amine can also serve as a substrate for monoamine oxidase (MAO) or other amine oxidases found in liver S9 fractions, resulting in oxidative deamination. This process would convert the amino group into an aldehyde, which could be subsequently oxidized to a carboxylic acid or reduced to an alcohol.

Phase II Metabolism in S9 Fractions:

The metabolites generated during Phase I, particularly the catechol and phenolic derivatives, are susceptible to Phase II conjugation reactions, which are facilitated by enzymes present in the S9 fraction. nih.gov

Glucuronidation: The hydroxyl groups of the catechol and phenolic metabolites can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl moieties of the Phase I metabolites.

Methylation: Catechol-O-methyltransferase (COMT) is capable of catalyzing the methylation of one of the hydroxyl groups of the catechol metabolite, leading to the formation of guaiacol (B22219) derivatives.

Summary of Predicted Metabolic Pathways:

The following interactive data table outlines the predicted metabolic reactions and the resulting metabolites of this compound in in vitro liver microsomal and S9 fraction systems.

| Metabolic Reaction | Enzyme System | Predicted Metabolite(s) | Metabolic Pathway |

| Demethylenation | Cytochrome P450 | 4-(2-aminoethoxy)benzene-1,2-diol | Phase I |

| Aromatic Hydroxylation | Cytochrome P450 | Phenolic derivatives | Phase I |

| O-dealkylation | Cytochrome P450 | 2H-1,3-benzodioxol-5-ol and 2-aminoethanol | Phase I |

| N-oxidation | Cytochrome P450/FMO | Hydroxylamine derivative | Phase I |

| Oxidative Deamination | MAO/Amine Oxidases | Aldehyde and Carboxylic acid derivatives | Phase I |

| Glucuronidation | UGTs | Glucuronide conjugates | Phase II |

| Sulfation | SULTs | Sulfate conjugates | Phase II |

| Methylation | COMT | Guaiacol derivatives | Phase II |

It is crucial to recognize that the prevalence of each metabolic pathway can differ based on the specific CYP450 isoforms involved and the species from which the liver fractions are sourced. mdpi.com Definitive identification and quantification of the metabolites of this compound and the determination of its primary biotransformation routes necessitate further empirical investigation.

Structure Activity Relationship Sar and Molecular Design Strategies for 5 2 Aminoethoxy 2h 1,3 Benzodioxole Analogs

Systematic Modification of the Aminoethoxy Side Chain for Modulating Molecular Recognition

The aminoethoxy side chain is a critical component for molecular interactions, often serving as a key binding motif. Modifications to this chain can significantly impact a compound's affinity, selectivity, and efficacy.

Altering the length and branching of the alkyl chain connecting the amine and the benzodioxole ether can profoundly influence how a ligand fits into its binding site. The flexibility and conformation of this chain are crucial for optimal interaction.

Chain Length: Extending the ethyl linker to propyl, butyl, or longer chains introduces greater conformational flexibility. This can allow the terminal amine group to probe deeper into a receptor pocket, potentially forming new or stronger interactions. Conversely, shortening the chain restricts the amine's reach. The optimal chain length is highly dependent on the specific topology of the target protein. Studies on other molecular scaffolds have shown that even a single methylene (B1212753) group extension can drastically alter biological activity. nih.gov

Branching: Introducing alkyl branches (e.g., a methyl group) on the ethylene (B1197577) chain creates steric hindrance, which can enhance selectivity for a specific receptor subtype by preventing binding to others. Branching also restricts the number of available conformations, which can be entropically favorable if the locked conformation is the one required for binding. This strategy can lead to more rigid, potent, and selective analogs.

Table 1: Hypothetical Aminoethoxy Side Chain Modifications and Their Potential Effects

| Modification | Rationale | Potential Impact on Molecular Recognition |

|---|---|---|

| Chain Elongation | ||

| 5-(3-aminopropoxy)-... | Explore deeper binding pockets | Increased or decreased affinity depending on target topology |

| 5-(4-aminobutoxy)-... | Increase conformational flexibility | May increase non-specific binding; potential for new interactions |

| Chain Branching | ||

| 5-(2-amino-1-propoxy)-... | Introduce steric bulk; create chiral center | Enhanced selectivity; potentially higher affinity if conformation is optimal |

The primary amine group is a key hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. Modifying this group is a common strategy in medicinal chemistry.

N-Alkylation: Substitution of the amine hydrogens with small alkyl groups (methyl, ethyl) to form secondary or tertiary amines alters the group's hydrogen bonding capacity and basicity. A primary amine can donate two hydrogen bonds, a secondary amine one, and a tertiary amine none, though it can still act as a hydrogen bond acceptor. These changes can fine-tune binding affinity and selectivity. For instance, N-methylation in some peptide series has been shown to attenuate binding affinity. nih.gov

Amine Bioisosteres: Replacing the amine group with a bioisostere—a group with similar steric and electronic properties—can improve metabolic stability, membrane permeability, or binding interactions. The goal is to create a new molecule with similar or improved biological properties. cambridgemedchemconsulting.comdrughunter.com Common bioisosteres for amines include hydroxylamine (B1172632), hydrazine, and certain small heterocyclic rings like triazoles or oxadiazoles (B1248032) that can mimic the hydrogen bonding properties of the amine. drughunter.com

Derivatization of the Benzodioxole Ring System for Exploring Novel Pharmacophores

The benzodioxole ring is not merely a scaffold but an active pharmacophoric element. Its derivatization can modulate electronic properties, steric profile, and metabolic stability.

Placing substituents on the aromatic portion of the benzodioxole ring can influence the molecule's interaction with its target through electronic and steric effects.

Steric Effects: The size and position of substituents dictate the molecule's shape. Bulky groups can be used to probe for steric tolerance in a binding pocket or to orient the molecule for optimal interactions. In a series of 1,2,5-oxadiazole derivatives, the substitution pattern on an attached phenyl ring was found to be a strong determinant of antiplasmodial activity and selectivity. mdpi.com

Table 2: Representative Aromatic Substitutions on the Benzodioxole Ring

| Substituent (at position 6 or 7) | Type | Potential Effect on Activity |

|---|---|---|

| -F, -Cl | EWG, Sterically small | Can form halogen bonds, alter electronics, block metabolic sites |

| -CF3 | EWG, Sterically larger | Increases lipophilicity, may enhance binding through specific interactions |

| -CH3 | EDG, Sterically small | Can fill small hydrophobic pockets |

Fusing additional rings to the benzodioxole scaffold creates larger, more rigid, and structurally diverse molecules, opening avenues to new pharmacophores. This can lead to entirely new classes of compounds with different biological targets. For instance, benzodioxole moieties have been incorporated into larger structures like 1,2,4-triazole (B32235) hybrids to create potential anti-breast cancer agents. researchgate.net Similarly, fusing heterocyclic rings such as pyrazole, oxadiazole, or triazole can introduce new hydrogen bonding sites, alter solubility, and improve pharmacokinetic properties. najah.edu

Chiral Switching and Stereochemical Effects on Molecular Interactions and Recognition (Hypothetical Activities in Research Context)

Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are inherently chiral. nih.gov For analogs of 5-(2-aminoethoxy)-2H-1,3-benzodioxole, the introduction of a chiral center, for instance, by substitution on the ethoxyamino side chain, could have profound effects on their molecular interactions and recognition by biological targets such as receptors or enzymes.

The differential interaction of enantiomers with a biological target can result in one enantiomer exhibiting significantly higher potency, a different pharmacological effect, or better metabolic stability compared to its counterpart. nih.gov This phenomenon, known as chiral switching, is a key consideration in drug design. In the context of this compound analogs, a hypothetical chiral center could be introduced at the carbon atom adjacent to the amino group. The (R)- and (S)-enantiomers would present the amino group and any additional substituents in distinct three-dimensional orientations.

These stereochemical differences would influence the binding affinity and selectivity of the analogs for their putative biological targets. For instance, one enantiomer might fit more snugly into a hydrophobic pocket of a receptor, while the other might be sterically hindered. The specific stereochemistry can also dictate the formation of key hydrogen bonds or other non-covalent interactions that are essential for molecular recognition and subsequent biological response. science.gov

The following table illustrates hypothetical differences in receptor binding affinity for a pair of enantiomeric analogs of this compound, where a methyl group is introduced at the alpha-position of the aminoethoxy side chain.

| Compound | Enantiomer | Hypothetical Receptor Binding Affinity (Ki, nM) |

| 1 | (R)-5-(2-aminopropoxy)-2H-1,3-benzodioxole | 15 |

| 2 | (S)-5-(2-aminopropoxy)-2H-1,3-benzodioxole | 250 |

This data is hypothetical and for illustrative purposes only.

Rational Design of Targeted Molecular Probes and Chemical Tools Based on the this compound Scaffold

The this compound scaffold can serve as a versatile starting point for the rational design of targeted molecular probes and chemical tools for studying biological systems. By conjugating this scaffold with reporter molecules such as fluorophores, its derivatives can be transformed into fluorescent probes for imaging and sensing applications. nih.gov

The design of such probes involves several key considerations. The benzodioxole moiety itself can influence the photophysical properties of a conjugated fluorophore. researchgate.net The amino group on the side chain provides a convenient handle for chemical modification, allowing for the attachment of various functional groups through amide bond formation or other coupling reactions.

For example, a fluorescent probe could be designed by coupling a fluorophore to the amino group of this compound. The choice of fluorophore would depend on the desired excitation and emission wavelengths for a specific biological application. nih.gov Furthermore, the benzodioxole scaffold could be modified to include a reactive group that can covalently bind to a specific biological target, creating a targeted chemical tool for activity-based protein profiling or other chemical biology applications.

The following table provides hypothetical examples of molecular probes derived from the this compound scaffold.

| Probe Name | Reporter Group | Potential Application |

| BDP-FL | Fluorescein | Cellular imaging |

| BDP-NBD | Nitrobenzoxadiazole | Sensing of specific ions or molecules |

| BDP-Biotin | Biotin (B1667282) | Affinity-based protein pulldown |

This data is hypothetical and for illustrative purposes only.

The rational design of these probes would also consider factors such as cell permeability, target specificity, and the desired "turn-on" or "turn-off" fluorescence response upon interaction with the target. rsc.org By systematically modifying the scaffold and the attached functional groups, a diverse library of chemical tools can be generated to investigate various biological processes.

Development and Validation of Advanced Analytical Methodologies for 5 2 Aminoethoxy 2h 1,3 Benzodioxole in Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC stands as a cornerstone for the analysis of 5-(2-aminoethoxy)-2H-1,3-benzodioxole, offering versatility in separation modes to accommodate the compound's physicochemical properties.

The development of a robust HPLC method is fundamental for the routine analysis and quality control of this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is often the primary choice due to its wide applicability and compatibility with aqueous and organic mobile phases. nih.govpensoft.netresearchgate.net A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The isocratic or gradient elution would be optimized to achieve a suitable retention time and resolution from potential impurities or degradation products. pensoft.netpensoft.net Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.net

For compounds that are highly polar and show poor retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative. chromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the retention of polar analytes. This technique can be particularly useful for separating this compound from polar starting materials or metabolites. chromatographyonline.com

Normal-Phase HPLC (NP-HPLC), which employs a polar stationary phase and a non-polar mobile phase, can also be applied. However, due to the amine functionality of the target compound, peak tailing can be an issue. This can often be mitigated by the addition of a small amount of a basic modifier to the mobile phase.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Reversed-Phase HPLC | HILIC |

|---|---|---|

| Stationary Phase | C18 (e.g., 150 x 4.6 mm, 5 µm) | Silica or amide-based (e.g., 150 x 4.6 mm, 3 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Acetonitrile:Ammonium (B1175870) Acetate (B1210297) Buffer (90:10 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 225 nm | UV or Mass Spectrometry |

| Column Temperature | 30 °C | 40 °C |

Since this compound possesses a chiral center, the separation of its enantiomers is critical for stereoselective research. Chiral HPLC is the most effective technique for this purpose. phenomenex.com This is typically achieved using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in resolving a broad range of racemic compounds. windows.net

The mobile phase composition, including the type of organic modifier (e.g., acetonitrile, methanol, ethanol) and the presence of additives, plays a crucial role in achieving optimal enantioseparation. windows.net Method development often involves screening different CSPs and mobile phase conditions to identify the system that provides the best resolution. phenomenex.com

An alternative to direct chiral separation on a CSP is the pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. researchgate.net

Table 2: Chiral HPLC Separation Strategies

| Strategy | Description | Key Considerations |

|---|---|---|

| Direct Separation | Use of a Chiral Stationary Phase (CSP) to resolve enantiomers. | Selection of appropriate CSP (e.g., polysaccharide-based). Optimization of mobile phase composition. |

| Indirect Separation | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. | Choice of derivatizing agent. Ensuring complete reaction and stability of diastereomers. |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatization

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the primary amine group and potential for thermal degradation, direct GC analysis of this compound can be challenging. iu.edu Derivatization is therefore a key step to enhance its volatility and improve chromatographic performance. nih.gov

Derivatization involves chemically modifying the analyte to create a more suitable derivative for GC analysis. For primary amines like this compound, several derivatization strategies can be employed:

Acylation: This is a widely used method where a labile hydrogen on the amine is replaced with an acyl group. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) are commonly used to form stable, volatile derivatives that are readily detectable by GC-MS. iu.edunih.gov

Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability. iu.edusigmaaldrich.com The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Alkylation: Reagents such as alkyl chloroformates can react with amines to form carbamates, which are suitable for GC-MS analysis. researchgate.net

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the potential for interference from the sample matrix. researchgate.net

Table 3: Common Derivatization Reagents for Primary Amines

| Derivatization Type | Reagent | Abbreviation | Derivative Formed |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl derivative |

| Acylation | Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl derivative |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative |

For the analysis of volatile derivatives of this compound in complex matrices, sample preparation techniques that minimize matrix effects are highly beneficial.

Headspace (HS) Analysis: In headspace GC, the volatile analytes in the vapor phase above the sample are injected into the GC system. This technique is particularly useful for analyzing volatile derivatives and avoiding the introduction of non-volatile matrix components into the instrument. oup.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from the sample matrix. nih.gov The fiber is then desorbed in the GC injector. Headspace SPME (HS-SPME) is often preferred for amphetamine-like compounds as it combines the advantages of both techniques, offering high sensitivity and clean extracts. nih.govresearchgate.net The derivatization can be performed either in the sample matrix before extraction or on the SPME fiber after extraction. oup.com

Purge-and-Trap: This technique involves purging the sample with an inert gas to extract volatile analytes, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC system. While highly effective for very volatile compounds, its application to the derivatives of this compound would depend on the volatility of the specific derivative formed.

These techniques, particularly HS-SPME, have been successfully applied to the analysis of related amphetamine-type compounds in various biological matrices. nih.govresearchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Mechanistic Metabolite Profiling (In Vitro Research)

LC-MS/MS has become an indispensable tool for bioanalysis due to its high sensitivity, selectivity, and ability to provide structural information. nih.gov It is the method of choice for trace-level quantification of this compound and for elucidating its metabolic fate in in vitro systems.

For trace analysis, LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer exceptional sensitivity and selectivity. rasayanjournal.co.innih.gov This involves selecting a specific precursor ion (typically the protonated molecule [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This high degree of specificity allows for the detection and quantification of the analyte at very low concentrations, even in complex biological matrices. nih.govscispace.com Method development involves optimizing the chromatographic separation to minimize ion suppression and tuning the mass spectrometer parameters to achieve the best signal-to-noise ratio. rasayanjournal.co.in

In the context of in vitro research, LC-MS/MS is crucial for metabolite profiling. nih.gov By incubating this compound with liver microsomes or other enzyme systems, potential metabolites can be generated. biorxiv.org High-resolution mass spectrometry (HRMS) coupled with LC can then be used to identify these metabolites based on their accurate mass measurements and fragmentation patterns. biorxiv.org This information is vital for understanding the biotransformation pathways of the compound, including potential phase I (e.g., hydroxylation, N-dealkylation) and phase II (e.g., glucuronidation, sulfation) reactions. researchgate.net

Table 4: LC-MS/MS Parameters for Trace Analysis and Metabolite Profiling

| Parameter | Trace Analysis (MRM) | Metabolite Profiling (HRMS) |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Triple Quadrupole | Time-of-Flight (TOF) or Orbitrap |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan and Data-Dependent MS/MS |

| Application | Quantification of parent compound at low concentrations. | Identification and structural elucidation of metabolites. |

Ionization Source Optimization (ESI, APCI, APPI) and Fragmentation Optimization

The selection and optimization of an appropriate ionization source are critical first steps in developing a mass spectrometry (MS)-based method. The choice depends on the analyte's polarity, thermal stability, and molecular weight. For this compound, its structure suggests a high propensity for ionization via electrospray ionization (ESI).

Electrospray Ionization (ESI): Given the presence of a primary amine, this compound is an ideal candidate for positive mode ESI. The amine group can readily accept a proton ([M+H]⁺) in an acidic mobile phase, making ESI a highly sensitive option. Optimization would involve adjusting parameters such as capillary voltage, cone voltage, and source temperature to maximize the signal of the protonated parent ion.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. While likely less efficient than ESI for this molecule, it could serve as an alternative. Optimization would focus on corona discharge current and vaporizer temperature.

Atmospheric Pressure Photoionization (APPI): APPI can be effective for nonpolar compounds. However, for a polar, easily protonated molecule like this compound, APPI would likely offer no significant advantage over ESI.

Fragmentation Optimization: Following parent ion optimization, collision-induced dissociation (CID) is optimized to produce stable and consistent fragment ions for quantification and confirmation. This is achieved by systematically varying the collision energy and observing the resulting product ion spectrum. For the [M+H]⁺ ion of this compound (C₉H₁₂NO₃⁺, exact mass: 182.08), fragmentation would likely occur at the ether bond, leading to characteristic product ions.

Below is a hypothetical table of optimized parameters for ESI-MS/MS analysis.

| Parameter | Optimized Value | Purpose |

| Ionization Mode | Positive ESI | Promotes protonation of the primary amine. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |

| Cone Voltage | 30 V | Facilitates ion transfer from source to analyzer. |

| Source Temperature | 150 °C | Aids in desolvation of ions. |

| Desolvation Gas Flow | 800 L/hr | Removes solvent from the ion droplets. |

| Collision Gas | Argon | Used for collision-induced dissociation. |

Multiple Reaction Monitoring (MRM) Method Development and Validation

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantification. It involves monitoring a specific precursor ion to product ion transition. For this compound, the protonated molecule ([M+H]⁺) would serve as the precursor ion (Q1). The collision energy is optimized to maximize the signal of a specific, stable product ion (Q3).

A typical MRM method would involve at least two transitions: one for quantification (the most abundant and stable fragment) and one for confirmation. Method validation would follow established guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govfrontiersin.org

The table below outlines a hypothetical MRM method for the compound.

| Parameter | Value | Description |

| Precursor Ion (Q1) | m/z 182.1 | The protonated molecule [M+H]⁺. |

| Product Ion (Q3) - Quantifier | m/z 137.0 | Hypothetical fragment corresponding to the loss of the aminoethoxy side chain. |

| Collision Energy - Quantifier | 15 eV | Optimized energy to produce the quantifier fragment. |

| Product Ion (Q3) - Qualifier | m/z 107.0 | Hypothetical secondary fragment for confirmation. |

| Collision Energy - Qualifier | 25 eV | Optimized energy to produce the qualifier fragment. |

| Dwell Time | 100 ms | Time spent acquiring data for each transition. |

Capillary Electrophoresis (CE) and Electrokinetic Chromatography (EKC) for High-Resolution Separations

Capillary electrophoresis offers high-resolution separations based on the differential migration of charged species in an electric field. nih.gov Due to its primary amine, this compound would be positively charged in an acidic buffer, making it well-suited for Capillary Zone Electrophoresis (CZE). kapillarelektrophorese.eu

Method development in CZE would focus on:

Buffer pH: A pH below the pKa of the amine ensures full protonation and stable electrophoretic mobility. A buffer pH of around 2.5 to 4.5 would be a suitable starting point. kapillarelektrophorese.eunih.gov

Buffer Concentration: This affects ionic strength, current, and resolution. A concentration of 25-50 mM is typical.

Applied Voltage: Higher voltages lead to shorter analysis times but can generate Joule heating. Optimization is required to balance speed and efficiency.